molecular formula C17H19NO2 B6080284 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione

2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No. B6080284
M. Wt: 269.34 g/mol
InChI Key: BUHPYKNWOVNUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a member of the indenone class of compounds and has been shown to have antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the inhibition of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione promotes the acetylation of histones, leading to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells. In addition, the inhibition of HDACs by 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione can lead to the activation of pro-inflammatory genes, resulting in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, resulting in its anti-inflammatory effects. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus.

Advantages and Limitations for Lab Experiments

2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has a number of advantages for lab experiments. The compound is readily available and has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. In addition, the compound has been shown to have a wide range of activities, making it a useful tool for studying a variety of biological processes.
One limitation of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione is its lack of specificity for HDACs. The compound has been shown to inhibit multiple HDAC isoforms, making it difficult to determine the specific role of individual HDACs in biological processes. In addition, the compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. One area of interest is the development of more specific HDAC inhibitors that can target individual isoforms of the enzyme. In addition, the use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in combination with other therapies, such as chemotherapy or radiation, is an area of active research. Finally, the potential use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in the treatment of other diseases, such as viral infections or inflammatory disorders, is an area of interest for future research.

Synthesis Methods

The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylamino-3-chloro-1,4-naphthoquinone with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been optimized to produce high yields and purity.

properties

IUPAC Name

2-(N-cyclohexyl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-10,12,19H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHPYKNWOVNUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1CCCCC1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione

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